molecular formula C18H11ClF3N3O3S B2819802 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide CAS No. 2060748-16-3

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide

Cat. No.: B2819802
CAS No.: 2060748-16-3
M. Wt: 441.81
InChI Key: FKFKDONRCHTANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, often through cyclization reactions.

    Introduction of Functional Groups: The trifluoromethyl and chloro groups are introduced via halogenation and trifluoromethylation reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence. By inhibiting this enzyme, the compound disrupts bacterial metabolism and growth .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with sulfonyl and carboxamide groups. Compared to these compounds, N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is unique due to the presence of both a trifluoromethyl group and a chlorinated pyridine ring, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3S/c19-15-9-12(18(20,21)22)10-24-17(15)29(27,28)14-3-1-13(2-4-14)25-16(26)11-5-7-23-8-6-11/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFKDONRCHTANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.